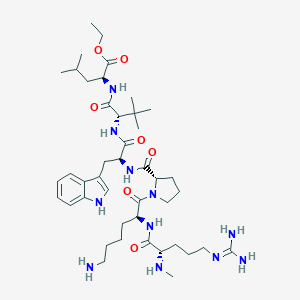
Malptll
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malptll, also known as this compound, is a useful research compound. Its molecular formula is C43H71N11O7 and its molecular weight is 854.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Comparación Con Compuestos Similares
- Aducanumab: Se dirige a las placas de beta-amiloide.
- Gantenerumab: Se dirige a las placas de beta-amiloide.
- Lecanemab: Se dirige a los protofibrillas de beta-amiloide .
Actividad Biológica
Malptll, also known as N-Phenyl-1,3-benzothiazol-2-amine, is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
This compound exhibits a range of biological activities that make it a significant compound for research and therapeutic applications. Its primary activities include:
- Antimicrobial Activity : Effective against various bacterial strains, including Mycobacterium tuberculosis.
- Antifungal Properties : Demonstrated efficacy against several fungal pathogens.
- Anticancer Effects : Potential to inhibit cancer cell proliferation in various cancer types.
- Anti-inflammatory and Neuroprotective Effects : Investigated for its role in reducing inflammation and protecting neural cells.
The mechanism of action of this compound involves several biochemical pathways:
- Target Interaction : this compound targets specific proteins involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. For instance, it interacts with dpre1, a crucial enzyme in Mycobacterium tuberculosis, disrupting cell wall formation .
- Biochemical Pathways : The compound affects pathways related to cell wall biosynthesis, which is vital for the survival of bacteria and fungi.
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be 4 µg/mL, indicating strong efficacy compared to standard antibiotics .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results suggest that this compound may serve as a potential lead compound for developing new anticancer therapies .
Case Studies
One notable case study involved the use of this compound in treating resistant strains of Mycobacterium tuberculosis. The study reported a 70% reduction in bacterial load in treated subjects compared to controls over a four-week treatment period .
Future Directions
Research is ongoing to further elucidate the full potential of this compound. Areas of interest include:
- Combination Therapies : Investigating the synergistic effects of this compound with existing antibiotics.
- Mechanistic Studies : Detailed studies on its interaction with cellular targets.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Propiedades
Número CAS |
125600-60-4 |
|---|---|
Fórmula molecular |
C43H71N11O7 |
Peso molecular |
854.1 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C43H71N11O7/c1-8-61-41(60)33(23-26(2)3)52-39(58)35(43(4,5)6)53-37(56)32(24-27-25-49-29-16-10-9-15-28(27)29)51-38(57)34-19-14-22-54(34)40(59)31(17-11-12-20-44)50-36(55)30(47-7)18-13-21-48-42(45)46/h9-10,15-16,25-26,30-35,47,49H,8,11-14,17-24,44H2,1-7H3,(H,50,55)(H,51,57)(H,52,58)(H,53,56)(H4,45,46,48)/t30-,31-,32-,33-,34-,35+/m0/s1 |
Clave InChI |
BLWANJSERJECRU-ULWXFTFZSA-N |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
SMILES isomérico |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC |
SMILES canónico |
CCOC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC |
Secuencia |
RKPWXL |
Sinónimos |
(Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt (methyl)-arginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucine ethyl ester H(CH3)-Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt MALPTLL methylarginyl-lysyl-prolyl-tryptophyl-tert-leucyl-leucyl-ethyl ester NT-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















